molecular formula C15H16ClN3O3 B14738877 Methyl 4-(4-chlorobenzamido)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate CAS No. 4784-31-0

Methyl 4-(4-chlorobenzamido)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B14738877
CAS No.: 4784-31-0
M. Wt: 321.76 g/mol
InChI Key: FQPRGHQEBWHSID-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorobenzamido)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorobenzamido group, an ethyl group, and a methyl ester group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorobenzamido)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorobenzamido group and the esterification of the carboxylate group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the progress and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorobenzamido)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chlorobenzamido group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Methyl 4-(4-chlorobenzamido)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorobenzamido)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The chlorobenzamido group can bind to certain receptors or enzymes, modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its target. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(4-chlorobenzamido)benzamido) alkanoates
  • 4-Benzamidobenzoic Acid Hydrazide Derivatives
  • 2,3-Disubstituted Quinazolinone Derivatives

Uniqueness

Methyl 4-(4-chlorobenzamido)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

4784-31-0

Molecular Formula

C15H16ClN3O3

Molecular Weight

321.76 g/mol

IUPAC Name

methyl 4-[(4-chlorobenzoyl)amino]-2-ethyl-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C15H16ClN3O3/c1-4-19-13(15(21)22-3)12(9(2)18-19)17-14(20)10-5-7-11(16)8-6-10/h5-8H,4H2,1-3H3,(H,17,20)

InChI Key

FQPRGHQEBWHSID-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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